2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Overview
Description
2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a chemical compound with the molecular formula C4H5Cl4NO2 and a molecular weight of 240.902 g/mol . This compound is known for its unique structure, which includes both chloro and hydroxyethyl groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the reaction of chloral or chloral hydrate with acetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds under appropriate conditions.
Amidoalkylation Reactions: This compound can participate in C-amidoalkylation reactions with aromatic compounds to form new amide derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chloro groups can be substituted by nucleophiles, while the hydroxyethyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
2-Chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide: This compound has an additional trichloro group, making it more reactive in certain substitution reactions.
2-Chloro-n-(2,2,2-tribromo-1-hydroxyethyl)acetamide: The presence of bromine atoms instead of chlorine can alter the compound’s reactivity and biological activity.
2-Chloro-n-(2,2,2-trichloro-1-arylethyl)acetamides:
The uniqueness of this compound lies in its balanced reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl4NO2/c5-1-2(10)9-3(11)4(6,7)8/h3,11H,1H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXJAACEIUSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(C(Cl)(Cl)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285366 | |
Record name | 2-chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2755-35-3 | |
Record name | Chloral chloroacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloral chloroacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2755-35-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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